Comprehensive Physicochemical Profiling and Synthetic Utility of 1-(3-Bromophenyl)-2-chloroethan-1-ol
Comprehensive Physicochemical Profiling and Synthetic Utility of 1-(3-Bromophenyl)-2-chloroethan-1-ol
Document Type: Technical Whitepaper Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Subject: 1-(3-Bromophenyl)-2-chloroethan-1-ol (CAS: 194721-58-9)
Executive Summary & Strategic Importance
In modern pharmaceutical development, bifunctional building blocks are critical for the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs). 1-(3-Bromophenyl)-2-chloroethan-1-ol is a highly versatile halohydrin characterized by orthogonal reactive sites: a secondary hydroxyl group, an aliphatic chloride, and an aromatic bromide.
This specific substitution pattern allows process chemists to perform sequential, highly regioselective transformations. The aliphatic side chain serves as an ideal precursor for epoxidation and subsequent amination—yielding β -amino alcohols (a ubiquitous pharmacophore in β -adrenergic agonists and antagonists)—while the meta-bromo phenyl ring provides a robust handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) .
Physicochemical Profiling
Understanding the physical and chemical properties of this intermediate is essential for optimizing reaction conditions, solvent selection, and downstream purification workflows. The presence of two heavy halogens (Br, Cl) significantly impacts the molecule's density, boiling point, and lipophilicity compared to unhalogenated phenylethanol analogs.
PropertyValueRationale / ImplicationChemical Name1-(3-Bromophenyl)-2-chloroethan-1-olIUPAC standard nomenclature.CAS Registry Number194721-58-9Unique identifier for regulatory tracking and procurement [1].Molecular FormulaC 8 H 8 BrClOIndicates bifunctional halogenation.Molecular Weight235.51 g/mol Moderate MW, highly suitable for fragment-based drug design [2].SMILES StringOC(C1=CC=CC(Br)=C1)CClStructural string used for chemoinformatics and in silico modeling.Physical StateViscous liquid to low-melting solidPhase behavior is driven by aromatic π π stacking and intermolecular hydrogen bonding.Solubility ProfileSoluble in DCM, EtOAc, THF; Insoluble in H 2 OHigh lipophilicity (Predicted LogP ~2.8) dictates high solubility in organic solvents, facilitating liquid-liquid extractions.Topological Polar Surface Area20.23 ŲThe single hydroxyl group limits the polar surface area, enhancing membrane permeability in downstream derivatives.
Mechanistic Pathways & Reactivity Mapping
The true value of 1-(3-Bromophenyl)-2-chloroethan-1-ol lies in its predictable, step-wise reactivity. Direct nucleophilic substitution (S N 2) of the aliphatic chloride by amines is notoriously sluggish and prone to competitive elimination (forming enols/ketones). To circumvent this, the halohydrin is first converted into an epoxide (3-bromostyrene oxide). The immense ring strain of the resulting three-membered oxirane ring drastically lowers the activation energy for subsequent nucleophilic attack, ensuring rapid and regioselective ring-opening by amines.
Synthetic utility and downstream reactivity map of the halohydrin.
Self-Validating Experimental Protocols
The following methodologies have been designed with built-in validation steps to ensure reproducibility, chemoselectivity, and high yields.
Protocol A: Chemoselective Reduction of 2-Chloro-1-(3-bromophenyl)ethan-1-one
Objective: Synthesize the title halohydrin while strictly preserving the labile C-Cl and C-Br bonds. Causality & Reagent Selection: Sodium borohydride (NaBH 4 ) is selected over Lithium Aluminum Hydride (LiAlH 4 ). LiAlH 4 is overly aggressive and risks reductive dehalogenation (cleaving the halogens off the carbon backbone). NaBH 4 in a protic solvent provides rapid, strictly chemoselective reduction of the carbonyl group.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 2-chloro-1-(3-bromophenyl)ethan-1-one in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling suppresses exothermic side reactions and minimizes solvent evaporation, ensuring kinetic control.
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Addition: Add 1.2 equivalents of NaBH 4 in small portions over 30 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal spikes above 5 °C.
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Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The ketone starting material (higher R f ) must convert entirely to the more polar halohydrin (lower R f ). Do not proceed until the starting material spot is completely absent.
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Quenching: Quench the reaction carefully with saturated aqueous NH 4 Cl. Causality: NH 4 Cl provides a mildly acidic quench. Using strong mineral acids could lead to elimination, while strong bases could trigger premature epoxidation during workup.
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Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield crude 1-(3-Bromophenyl)-2-chloroethan-1-ol.
Protocol B: Intramolecular Epoxidation to 3-Bromostyrene Oxide
Objective: Convert the stable halohydrin into a highly reactive epoxide electrophile.
Step-by-step mechanistic pathway for base-catalyzed intramolecular epoxidation.
Step-by-Step Methodology:
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Preparation: Dissolve the crude halohydrin in a biphasic mixture of THF and water (1:1 v/v).
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Base Addition: Add 2.0 equivalents of Sodium Hydroxide (NaOH) as a 2M aqueous solution. Causality: The strong base rapidly deprotonates the secondary hydroxyl group. The resulting alkoxide undergoes a conformational rotation to align anti-periplanar to the adjacent C-Cl bond, fulfilling the stereoelectronic requirement for an intramolecular S N 2 displacement.
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Stirring & Validation: Stir vigorously at room temperature for 2-4 hours. Monitor via TLC. The halohydrin will convert to the less polar epoxide (higher R f ).
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Workup: Separate the layers, extract the aqueous phase with EtOAc, wash with water and brine to remove residual NaOH, dry over MgSO 4 , and evaporate. The resulting epoxide is typically pure enough (>95%) to be used directly in downstream amination steps without column chromatography.
Environmental, Health, and Safety (EHS) Directives
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Toxicity Profile: As a halohydrin, 1-(3-Bromophenyl)-2-chloroethan-1-ol is a potential alkylating agent. It may cause skin and eye irritation and poses risks if inhaled or ingested.
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Handling: All manipulations must be conducted inside a certified chemical fume hood. Nitrile gloves (double-gloved for concentrated solutions) and safety goggles are mandatory.
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Storage: Store in a cool, dry environment away from strong bases and oxidizing agents. Exposure to ambient bases or prolonged heat can trigger slow, spontaneous epoxidation or degradation.
